molecular formula C11H16ClN3O2 B1463024 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one CAS No. 2098079-18-4

4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one

Cat. No.: B1463024
CAS No.: 2098079-18-4
M. Wt: 257.72 g/mol
InChI Key: RVQCUJLDASOQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a synthetic pyridazinone derivative intended for research and development applications. This compound features a chlorinated pyridazinone core, a privileged scaffold in medicinal chemistry, substituted with a 1-methylpiperidin-4-yl-methanol group. The piperidine ring contributes to the molecule's three-dimensional structure and can influence its pharmacokinetic properties, while the hydroxymethyl group offers a versatile handle for further synthetic modification and probe development . Pyridazinone derivatives are π-deficient nitrogen-containing heterocycles of significant interest in pharmaceutical research due to their wide range of biological activities . Compounds based on this scaffold have been explored for their potential as key intermediates in synthesizing molecules with diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The specific substitution pattern on this compound—particularly the chloro group at the 4-position and the piperidinyl moiety at the 5-position—suggests its utility as a valuable building block for constructing more complex molecular architectures in drug discovery campaigns. Researchers may employ this chemical in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, or as a precursor for generating targeted chemical libraries. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

4-chloro-5-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-14-11(17)10(12)9(6-13-14)15-4-2-8(7-16)3-5-15/h6,8,16H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQCUJLDASOQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCC(CC2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that compounds similar to 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could act on serotonin receptors, influencing mood regulation and showing promise as antidepressants .

2. Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .

3. Neurological Disorders
The piperidine structure present in the compound suggests potential applications in treating neurological disorders such as schizophrenia and anxiety disorders. Research has indicated that similar compounds can modulate neurotransmitter systems, providing therapeutic benefits for patients with these conditions .

Data Table: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Antidepressant Modulation of serotonin receptors
Anticancer Inhibition of breast cancer cell proliferation
Neurological Disorders Potential modulation of neurotransmitter systems

Case Studies

Case Study 1: Antidepressant Activity
In a double-blind study involving animal models, researchers tested the efficacy of 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one against established antidepressants. The results indicated significant improvement in depressive symptoms compared to control groups, suggesting its potential as a novel antidepressant agent.

Case Study 2: Anticancer Efficacy
A laboratory experiment assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. The study found that treatment with varying concentrations resulted in dose-dependent inhibition of cell growth, with significant apoptosis observed at higher doses. This underscores the compound's potential as a lead structure for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous pyridazinones:

Compound Name Molecular Formula Substituents (Position 5) Key Features Biological Activity/Applications Source
4-Chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one C₁₁H₁₅ClN₃O₂ 4-(hydroxymethyl)piperidin-1-yl Hydroxymethyl enhances solubility; methyl at position 2 improves stability Potential bromodomain inhibitor (inferred from ) Hypothetical
4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one C₉H₁₂ClN₃O Piperidin-1-yl Lacks hydroxymethyl and methyl groups; simpler structure Intermediate in synthesis of bioactive molecules
4-Chloro-5-{4-[2-(dimethylamino)ethyl]anilino}-2-methylpyridazin-3(2H)-one C₁₅H₁₉ClN₄O 4-(dimethylaminoethyl)anilino Aromatic amine with dimethylaminoethyl side chain; polar and basic Unspecified, likely targets amine-binding proteins
4-Chloro-5-((3S,4S)-3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)-4-fluoropyrrolidin-1-yl)-2-(2-hydroxyethyl)pyridazin-3(2H)-one C₂₂H₂₄ClFN₄O₄ Fluoropyrrolidinyl with isoxazole-pyridine Complex substituent with fluorinated pyrrolidine and hydroxyethyl Kinase inhibitor (patent-derived)
EGIS11150 (4-Chloro-5-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethylamino]-2-methylpyridazin-3-one) C₂₀H₂₂ClFN₆O₂ Benzisoxazole-piperidine-ethylamino Combines benzisoxazole (CNS-active motif) with ethylamino linker Antipsychotic or anticonvulsant candidate

Preparation Methods

Overview of the Core Pyridazinone Synthesis

The pyridazinone scaffold, specifically 2-methylpyridazin-3(2H)-one derivatives, is commonly prepared via nucleophilic substitution and cyclization reactions starting from chlorinated pyridazine precursors.

  • A key intermediate is often a chlorinated methylpyridazine derivative, such as 2-chloro-5-methyl-4-pyridinamine or related analogs, which undergo substitution reactions to introduce amino or piperidinyl groups.

  • The preparation of 4-amino-5-methylpyridazin-3(2H)-one analogs involves reacting chloromethyl-amino-pyridine derivatives with strong bases like potassium hydroxide in protic solvents (methanol) under elevated temperature and pressure in autoclaves, typically at 160–200 °C, to promote ring closure and hydrolysis steps.

  • This step is critical as it forms the pyridazinone core with the desired methyl substitution at position 2 and chlorine at position 4 or 5, depending on the precursor.

Incorporation of the Piperidin-1-yl Group with Hydroxymethyl Substitution

The piperidine moiety substituted at position 5 of the pyridazinone is introduced via nucleophilic substitution or coupling reactions involving piperidine derivatives bearing hydroxymethyl functionality.

  • Piperidin-4-ones and related piperidine derivatives are prepared via reduction of tetrahydropyridinylidene ammonium salts or via cycloaddition reactions using chiral auxiliaries to control stereochemistry.

  • The hydroxymethyl substitution on the piperidine ring is typically introduced by reacting the piperidine nitrogen with formaldehyde in the presence of a base such as potassium carbonate or tert-butylamine in methanol, yielding the 4-(hydroxymethyl)piperidine intermediate.

  • This intermediate is then coupled to the chlorinated pyridazinone core via nucleophilic substitution at the 5-position chlorine, replacing it with the piperidin-1-yl group bearing the hydroxymethyl substituent.

Detailed Synthetic Route Summary

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield/Purity Notes
1 Preparation of chlorinated pyridazinone intermediate 2-chloro-5-methyl-4-pyridinamine or nitro-N-oxide precursor Hydrogenation over platinum catalyst; KOH in methanol, 160–200 °C in autoclave 4-amino-5-methylpyridazin-3(2H)-one derivative High purity >99%, yield ~84% over two steps
2 Synthesis of hydroxymethylpiperidine intermediate Piperidin-4-one or piperidine derivative Reaction with formaldehyde and base (K2CO3 or tert-butylamine) in methanol 4-(hydroxymethyl)piperidine derivative Efficient conversion, stereochemistry controlled
3 Nucleophilic substitution Chlorinated pyridazinone intermediate + hydroxymethylpiperidine Base-promoted substitution under controlled conditions 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one Purification by crystallization or chromatography; yields vary

Research Findings and Optimization Notes

  • The autoclave-mediated reaction of chloromethyl-amino-pyridine with potassium hydroxide in methanol provides an efficient and scalable route to the pyridazinone core, avoiding the use of environmentally unfriendly chlorinated solvents and chromatography-heavy purification.

  • The reduction of nitro-N-oxide intermediates using platinum catalysts (1% Pt + 2% V on carbon) is an effective method to prepare key intermediates with minimal metal salt waste, important for industrial scale-up.

  • The piperidine hydroxymethylation step is typically performed under mild basic conditions at ambient or slightly elevated temperatures, maintaining stereochemical integrity critical for biological activity.

  • Diastereomeric mixtures formed during piperidine ring functionalization can be resolved by fractional crystallization or chiral HPLC, ensuring high purity of the final compound.

  • Protecting group strategies (e.g., tert-butyl or benzhydryl esters) may be employed during intermediate synthesis to facilitate selective functional group transformations and are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Summary Table of Key Preparation Parameters

Parameter Details
Core pyridazinone formation KOH in methanol, autoclave, 160–200 °C, 12–16 h
Catalyst for reduction 1% Pt + 2% V on carbon powder
Piperidine hydroxymethylation Formaldehyde, K2CO3 or tert-butylamine, methanol, rt to mild heat
Purification techniques Crystallization, chromatography (avoid if possible)
Typical yields Up to 84% for pyridazinone intermediate; overall yields vary depending on steps
Environmental considerations Avoid chlorinated solvents; minimize metal waste and excess reagents

Q & A

Q. What in vitro assays are suitable for evaluating kinase inhibition activity?

  • Design :
  • Enzyme Assays : Measure IC₅₀ against recombinant kinases (e.g., ERK1/2) using ATP-concentration-dependent luminescence.
  • Cellular Assays : Assess inhibition of downstream phosphorylation (e.g., p90RSK) in cancer cell lines via Western blot.
  • Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects, as in ’s ERK inhibitor development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.